Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate
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Overview
Description
Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate is a complex organic compound with a unique structure that combines a benzoxazole ring with a methoxyethyl group and a methylsulfanylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate typically involves multiple steps. One common approach is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . This reaction forms the benzoxazole ring, which is then further functionalized with the methoxyethyl and methylsulfanylbutanoate groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological processes and interactions, particularly those involving benzoxazole derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate involves its interaction with molecular targets and pathways within biological systems. The benzoxazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyethyl and methylsulfanylbutanoate groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 2-[(2-methoxyethyl)(methyl)amino]ethanol
- 2-methoxyethyl acetate
- 2-(2-methoxyethyl)-1-nitrobenzene
Uniqueness
Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-22-8-6-15-18-12-5-4-11(10-14(12)24-15)16(20)19-13(7-9-25-3)17(21)23-2/h4-5,10,13H,6-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCFAFJNERWHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)NC(CCSC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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